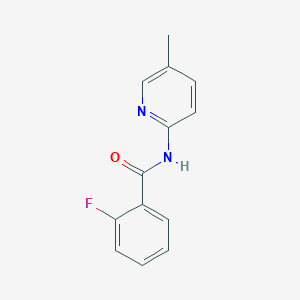

2-fluoro-N-(5-methylpyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-N-(5-methylpyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-methylpyridin-2-yl)benzamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the benzamide linkage. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF). The resulting fluoropyridine is then coupled with a benzoyl chloride derivative under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The choice of solvents, reagents, and purification methods is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Substitution Reactions: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-fluoro-N-(5-methylpyridin-2-yl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-2-fluoro-N-(5-methylpyridin-2-yl)benzamide

- 2-bromo-5-fluoro-N-(5-methylpyridin-2-yl)benzamide

Uniqueness

Compared to its brominated analogs, 2-fluoro-N-(5-methylpyridin-2-yl)benzamide exhibits unique reactivity due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s electronic properties, making it more reactive in certain nucleophilic substitution reactions and enhancing its binding affinity in biological systems .

Biological Activity

2-Fluoro-N-(5-methylpyridin-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a fluorine atom at the 2-position and a 5-methylpyridin-2-yl substituent. The presence of fluorine is significant as it influences the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The fluorine atom enhances binding through:

- Hydrogen Bonds : Strong hydrogen bonding capabilities improve interaction with target proteins.

- Electrostatic Interactions : The electronegative nature of fluorine facilitates electrostatic attractions, increasing the compound's affinity for various biological targets.

These interactions can lead to modulation of enzyme activities, disruption of protein-protein interactions, and alteration of signal transduction pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human leukemia cells (L1210) with IC50 values in the nanomolar range .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key enzymes involved in cancer progression. Its mechanism involves downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition contributes to its anticancer effects, particularly in cells resistant to traditional therapies like methotrexate .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-N-(5-methylpyridin-2-yl)benzamide | C12H12BrFN2 | Bromine substitution may alter pharmacodynamics |

| 2-Bromo-N-(5-methylpyridin-2-yl)benzamide | C12H12BrFN2 | Different positioning of bromine affects reactivity |

The presence of fluorine enhances the compound's electronic properties, making it more reactive in biological systems compared to its brominated analogs.

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

- Enzyme Interaction Studies : Research involving enzyme assays showed that this compound effectively inhibits specific targets involved in tumor growth. Its binding affinity was significantly higher than that of non-fluorinated analogs, underscoring the importance of the fluorine atom in enhancing bioactivity.

Future Directions and Research Implications

Further investigations are necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Key areas for future research include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To explore detailed pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analyses : To optimize the chemical structure for improved potency and selectivity against target enzymes.

Properties

IUPAC Name |

2-fluoro-N-(5-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c1-9-6-7-12(15-8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPAURBYNAOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.